molecular formula C8H18ClNO2 B2699776 H-D-Abu-Otbu HCl CAS No. 313994-32-0; 959750-74-4

H-D-Abu-Otbu HCl

Cat. No.: B2699776
CAS No.: 313994-32-0; 959750-74-4
M. Wt: 195.69
InChI Key: OEPKETQBSXWOBJ-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Abu-OtBu HCl (CAS: 313994-32-0) is a protected amino acid derivative where the α-aminobutyric acid (Abu) residue is in the D-configuration. Its molecular formula is C₈H₁₈ClNO₂ (MW: 195.687 g/mol), featuring a tert-butyl ester (OtBu) group and a hydrochloride salt. This compound is primarily used in peptide synthesis to introduce D-amino acids, which enhance enzymatic stability and modulate peptide conformation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPKETQBSXWOBJ-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959750-74-4, 313994-32-0
Record name tert-butyl (2R)-2-aminobutanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name tert-butyl (2R)-2-aminobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Chemistry

H-D-Abu-Otbu HCl serves as a crucial building block in organic synthesis and peptide chemistry. It is utilized for:

  • Peptide Synthesis : The compound is instrumental in synthesizing complex peptides, which are essential for pharmaceutical development.
  • Organic Reactions : It undergoes various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications.

Biology

In biological research, this compound is employed to study protein interactions and enzyme mechanisms:

  • Proteomics : The compound aids in the identification of post-translational modifications and protein structures, enhancing the understanding of cellular functions.
  • Enzyme Interaction Studies : It interacts with specific proteins, influencing their activity and providing insights into metabolic pathways.

Medicine

The therapeutic potential of this compound is under investigation for various applications:

  • Drug Development : Its ability to stabilize peptide structures enhances drug delivery systems targeting specific diseases.
  • Therapeutic Applications : Research indicates potential uses in treating conditions where peptide-based therapies are beneficial.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

  • Proteomic Analysis : A study demonstrated that using this compound significantly improved the detection sensitivity of peptides in mass spectrometry, allowing for better characterization of protein interactions .
  • Therapeutic Potential : Research indicates that its ability to stabilize peptide structures can enhance drug delivery systems targeting specific diseases . For instance, a study showcased how modifications with this compound improved the oral bioavailability of peptide therapeutics .

Chemical Reactions Analysis

Oxidation Reactions

H-D-Abu-Otbu HCl can undergo oxidation to form derivatives such as ketones or carboxylates, depending on reaction conditions. While specific reagents are not explicitly detailed in available literature, oxidation in peptide chemistry typically involves:

  • Mild oxidants : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) for selective oxidation of side chains.

  • Strong oxidants : Potassium permanganate (KMnO₄) or chromium-based reagents for backbone modifications.

The tert-butyl group remains stable under mild oxidative conditions, making this compound suitable for synthesizing oxidation-resistant intermediates .

Acid-Mediated Deprotection

The tert-butyl ester is cleaved under acidic conditions to regenerate the free carboxylic acid, a key step in peptide chain assembly:

Reaction Conditions :

  • Reagent : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Time : 1–2 hours at 20–25°C.

  • Outcome : Removal of the tert-butyl group yields D-2-aminobutyric acid hydrochloride , which is water-soluble and reactive for further coupling .

Peptide Coupling Reactions

As a building block in solid-phase peptide synthesis (SPPS), this compound participates in amide bond formation via:

  • Activating Reagents : Dicyclohexylcarbodiimide (DCC) or HATU.

  • Coupling Partners : Amino acids or peptide fragments with free amine groups.

The tert-butyl group prevents undesired side reactions at the β-carbon during coupling .

Comparative Reactivity

The reactivity of this compound is influenced by its stereochemistry and protective groups. Below is a comparison with analogous compounds:

CompoundCAS NumberKey Reactivity Difference
This compound313994-32-0Chiral R-configuration enhances specificity
H-L-Abu-Otbu HClL-configuration alters binding affinity
tert-butyl (2R)-2-aminopentanoateLonger alkyl chain reduces solubility

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Solubility Storage Conditions Key Structural Features
H-D-Abu-OtBu HCl 313994-32-0 C₈H₁₈ClNO₂ 195.69 Likely soluble in polar solvents (e.g., water, acetic acid) Refrigerator D-α-aminobutyric acid, tert-butyl ester, linear side chain
H-Aib-OtBu·HCl 4512-32-7 C₈H₁₇NO₂·HCl 195.68 Soluble in water or 1% acetic acid -20°C α-Aminoisobutyric acid (branched isopropyl side chain)
H-Phe-OtBu·HCl 15100-75-1 C₁₃H₁₉NO₂·HCl 257.80 Limited water solubility (expected) N/A Phenylalanine (aromatic benzyl side chain)
H-D-Lys(Boc)-OtBu·HCl 201007-86-5 C₁₅H₃₁ClN₂O₄ 338.87 Soluble in DMSO -20°C Lysine with Boc and tert-butyl protecting groups
H-Glu(OtBu)-OtBu·HCl N/A C₉H₁₇NO₄·HCl 203.20 Soluble in chloroform, DMSO N/A Glutamic acid with dual tert-butyl esters
Key Observations:
  • Side Chain Variations: this compound has a linear butyl side chain, whereas H-Aib-OtBu·HCl features a branched isopropyl group. H-Phe-OtBu·HCl contains an aromatic benzyl group, enhancing hydrophobicity and π-π interactions in peptides .
  • Protecting Groups: H-D-Lys(Boc)-OtBu·HCl includes a Boc (tert-butyloxycarbonyl) group, offering orthogonal protection for lysine’s ε-amino group . H-Glu(OtBu)-OtBu·HCl has dual tert-butyl esters, reducing polarity and improving solubility in organic solvents .

Stability and Handling

  • Storage: Most tert-butyl-protected amino acids (e.g., this compound, H-Aib-OtBu·HCl) require refrigeration (-20°C to 4°C) to prevent hydrolysis .
  • Solubility : Compounds with bulky tert-butyl groups (e.g., H-Glu(OtBu)-OtBu·HCl) show better solubility in organic solvents (DMSO, chloroform) than aqueous media .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing H-D-Abu-Otbu HCl with high purity, and how can intermediates be monitored during the reaction?

  • Methodological Answer : Synthesis typically involves coupling protected amino acids (e.g., tert-butyl esters) using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous conditions. Monitoring intermediates requires thin-layer chromatography (TLC) with ninhydrin staining for free amines or UV visualization for protected groups. Purification via recrystallization or flash chromatography is essential to isolate the HCl salt. Validate purity using melting point analysis and HPLC (≥95% purity threshold) .

Q. How should researchers optimize solubility for this compound in aqueous and organic solvents for biological assays?

  • Methodological Answer : Solubility screening should include polar solvents (e.g., water, methanol) with pH adjustment (1% acetic acid) and non-polar solvents (e.g., DMSO for stock solutions). Use sonication for 10–15 minutes to enhance dissolution. For stability, prepare fresh solutions and avoid prolonged storage at room temperature. Solubility data should be cross-validated using UV-Vis spectroscopy at 220–280 nm .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for tert-butyl (δ 1.4 ppm, singlet) and α-proton (δ 3.2–4.0 ppm) signals. Confirm HCl salt formation via downfield shifts in amine protons.
  • Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks ([M+H]+^+) and isotopic patterns.
  • IR : Identify ester carbonyl stretches (~1740 cm1^{-1}) and amine hydrochloride bands (2500–3000 cm1^{-1}). Correlate spectral data with computational models (e.g., DFT) for structural validation .

Advanced Research Questions

Q. How can potentiometric titration be adapted to resolve discrepancies in quantifying HCl content in this compound?

  • Methodological Answer : Use a dual-endpoint titration with standardized NaOH (0.1 M) and a pH meter calibrated to ±0.01 accuracy. First, identify the strong acid (HCl) endpoint at pH ~3.5–4.0. For weak acid contributions (e.g., residual acetic acid), analyze second-derivative plots (d²pH/dV²) to isolate inflection points. Validate against gravimetric analysis and account for ionic strength effects using the Debye-Hückel equation .

Q. What strategies mitigate signal overlap in 13C^{13}C-NMR when analyzing this compound in complex mixtures?

  • Methodological Answer :

  • Isotopic Labeling : Introduce 15N^{15}N-labels to amino groups for selective decoupling.
  • 2D NMR : Employ HSQC or HMBC to resolve overlapping quaternary carbons (e.g., tert-butyl at δ 27–30 ppm).
  • Paramagnetic Additives : Add Cr(acac)3_3 to sharpen signals via relaxation enhancement.
  • Dynamic NMR : Conduct variable-temperature experiments to separate rotameric peaks .

Q. How should researchers address contradictory data between HPLC purity assays and biological activity in this compound?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., de-esterified derivatives) undetected by UV.
  • Activity Correlation : Perform dose-response assays with purified fractions to isolate bioactive components.
  • Buffer Compatibility : Test solubility in assay buffers (e.g., PBS vs. Tris-HCl) to rule out aggregation artifacts.
  • Statistical Validation : Apply Bland-Altman analysis to quantify systematic errors between purity and activity datasets .

Q. What computational methods predict the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis) in explicit solvent models (water, DMSO) at 298–310 K.
  • QSPR Models : Train regression models using experimental stability data (e.g., Arrhenius plots) and descriptors like logP, polar surface area, and H-bond donors.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare to real-time data using similarity factor (f2f_2) analysis .

Methodological Design & Data Evaluation

Q. How to design a robust stability-indicating assay for this compound under oxidative stress?

  • Methodological Answer : Expose samples to 0.1% H2_2O2_2 at 40°C for 24 hours. Analyze degradation via:

  • HPLC-DAD : Monitor new peaks at 210–400 nm.
  • Forced Degradation Kinetics : Calculate rate constants (kk) using pseudo-first-order models.
  • Mass Balance : Ensure total impurity ≤2% of initial potency. Validate method specificity via spike-recovery experiments (±10% acceptance) .

Q. What statistical approaches resolve variability in replicate synthesis batches of this compound?

  • Methodological Answer : Apply ANOVA to batch data (n=5) with post-hoc Tukey tests. Identify critical process parameters (CPPs) via Pareto analysis. Use design of experiments (DoE, e.g., Box-Behnken) to optimize reaction time, temperature, and reagent stoichiometry. Implement control charts for real-time monitoring of critical quality attributes (CQAs) like yield and purity .

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